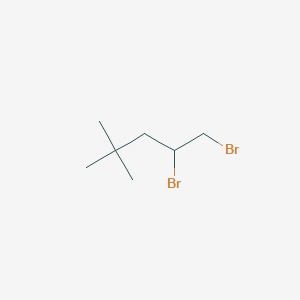

1,2-Dibromo-4,4-dimethylpentane

CAS No.: 6300-00-1

Cat. No.: VC19745938

Molecular Formula: C7H14Br2

Molecular Weight: 257.99 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 6300-00-1 |

|---|---|

| Molecular Formula | C7H14Br2 |

| Molecular Weight | 257.99 g/mol |

| IUPAC Name | 1,2-dibromo-4,4-dimethylpentane |

| Standard InChI | InChI=1S/C7H14Br2/c1-7(2,3)4-6(9)5-8/h6H,4-5H2,1-3H3 |

| Standard InChI Key | WFQMMFFMGBXAOE-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)CC(CBr)Br |

Introduction

Chemical Identity and Nomenclature

Systematic and Common Names

The compound is systematically named 1,2-dibromo-4,4-dimethylpentane according to IUPAC nomenclature rules . Alternative designations include NSC 4612 (National Service Center identifier) and DTXSID30277884 (EPA DSSTox identifier) . Its CAS Registry Number, 6300-00-1, is widely used for regulatory and commercial identification.

Molecular Formula and Weight

The molecular formula reflects seven carbon atoms, fourteen hydrogen atoms, and two bromine atoms. The molecular weight, calculated as 257.99 g/mol , aligns with experimental measurements from mass spectrometry .

Table 1: Key Identifiers of 1,2-Dibromo-4,4-dimethylpentane

| Property | Value | Source |

|---|---|---|

| CAS Number | 6300-00-1 | |

| Molecular Formula | ||

| Molecular Weight | 257.99 g/mol | |

| IUPAC Name | 1,2-dibromo-4,4-dimethylpentane | |

| SMILES | CC(C)(C)CC(CBr)Br |

Structural Characteristics and Computational Properties

Molecular Geometry

The compound’s 2D structure features a pentane chain substituted with two bromine atoms at the first and second carbons and two methyl groups at the fourth carbon . The SMILES notation CC(C)(C)CC(CBr)Br confirms this arrangement .

Computed Physicochemical Properties

PubChem’s computational models provide critical insights into the compound’s behavior:

Table 2: Computed Physicochemical Properties

| Property | Value |

|---|---|

| XLogP3-AA (Partition Coefficient) | 3.9 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 0 |

| Rotatable Bond Count | 3 |

| Topological Polar Surface Area | 0 Ų |

| Heavy Atom Count | 9 |

The XLogP3-AA value of 3.9 indicates moderate lipophilicity, suggesting preferential solubility in organic solvents over water . The absence of hydrogen bond donors or acceptors aligns with its classification as a nonpolar hydrocarbon.

Synthesis and Industrial Production

Synthetic Routes

While detailed mechanistic studies are sparse, LookChem identifies six literature articles outlining synthetic pathways for 1,2-dibromo-4,4-dimethylpentane . The most feasible method involves:

-

Bromination of 4,4-dimethyl-1-pentene using or under controlled conditions.

-

Radical-initiated bromination of the corresponding alkane precursor .

Yield Optimization

Industrial-scale production prioritizes reactions with >80% yield, though specific yields remain proprietary . The use of catalysts like may enhance selectivity for the 1,2-dibromo product.

Applications in Organic Chemistry

Alkylation and Elimination Reactions

The compound’s bromine atoms serve as leaving groups, enabling participation in nucleophilic substitution (SN2) and elimination (E2) reactions. For example:

Such reactivity is exploited in synthesizing complex hydrocarbons and polymers.

Cross-Coupling Reactions

In palladium-catalyzed couplings (e.g., Suzuki-Miyaura), the dibromo compound may act as a di-electrophile, though this application remains theoretical due to limited experimental data.

| Aspect | Recommendation |

|---|---|

| Storage | Cool, dry, well-ventilated area away from oxidizers |

| Personal Protection | Gloves, goggles, and respirators |

| First Aid | Flush eyes/skin with water; seek medical help |

Environmental Impact

No ecotoxicity data is publicly available, though brominated alkanes are generally persistent in aquatic systems. Proper disposal via incineration is advised .

Comparative Analysis with Analogous Compounds

1,2-Dibromo-1,2-diphenylethane (CAS 13440-24-9)

Unlike 1,2-dibromo-4,4-dimethylpentane, this aromatic analog (MW 340.06 g/mol) exhibits higher polarity due to phenyl groups, enabling applications in electrochemistry .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume